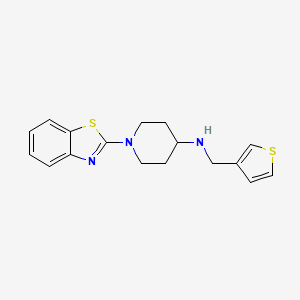

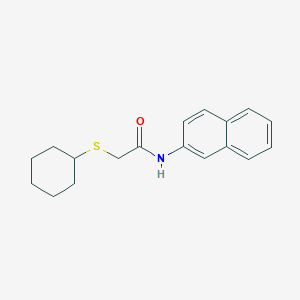

1-(1,3-benzothiazol-2-yl)-N-(3-thienylmethyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-(1,3-Benzothiazol-2-yl)-N-(3-thienylmethyl)piperidin-4-amine and related compounds typically involves condensation reactions. For instance, the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol has been reported to confirm the structure of a similar compound via elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (عبدالله محمد عسيري & سلمان أحمد خان, 2010). Additionally, synthesis involving the reduction of benzylidene-thiosemicarbazide with NaBH4 and the subsequent reaction with bromine and sodium acetate to form 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives highlights the complexity and versatility of synthetic routes for related compounds (H. Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant features, such as the crystallization in monoclinic systems and the formation of intermolecular hydrogen bonds. For example, a study revealed the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, highlighting planar benzothiazol and imidazol rings and a chair conformation of the piperidin ring (S. Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(1,3-Benzothiazol-2-yl)-N-(3-thienylmethyl)piperidin-4-amine derivatives are influenced by their molecular structure. The synthesis processes often involve cyclization, condensation, and the formation of Schiff bases, which are critical for their biological activities. These reactions are facilitated by various reagents and conditions, such as the use of bromine, sodium acetate, and hydrazonoyl chlorides, demonstrating the compound's versatile reactivity (H. Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are determined by the compound's molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical agents, stability under different conditions, and the potential for forming derivatives, are pivotal for exploring the compound's applications in chemistry and pharmacology. The ability to form complexes with metals, as demonstrated in related studies, also indicates its potential for use in coordination chemistry and materials science (E. Matczak-Jon et al., 2010).

properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S2/c1-2-4-16-15(3-1)19-17(22-16)20-8-5-14(6-9-20)18-11-13-7-10-21-12-13/h1-4,7,10,12,14,18H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWXPRMHQVWRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CSC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzothiazol-2-yl)-N-(3-thienylmethyl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)

![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)

![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)

![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)

![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5649718.png)